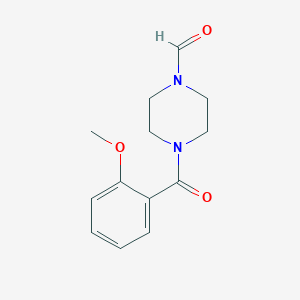
4-(2-methoxybenzoyl)-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methoxybenzoyl)-1-piperazinecarbaldehyde, commonly known as MBP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of MBP is not fully understood. However, studies have shown that it inhibits the growth of bacterial and fungal cells by disrupting their cell membranes. MBP has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
MBP has been shown to have minimal toxicity in vitro and in vivo. It has been found to be well-tolerated in animal studies and does not cause any significant adverse effects. MBP has also been found to have antioxidant properties and can scavenge free radicals in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBP is its simple and efficient synthesis method. It is also a versatile compound that can be used in various scientific research fields. However, one of the limitations of MBP is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MBP. One potential area of research is the development of MBP-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the study of MBP's potential use as an anticancer agent. Additionally, MBP's antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents.
Conclusion
In conclusion, MBP is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its simple and efficient synthesis method, minimal toxicity, and versatile properties make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential applications in different scientific research fields.
Synthesemethoden
MBP can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methoxybenzoyl chloride with piperazine in the presence of anhydrous potassium carbonate. The reaction proceeds at room temperature, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
MBP has been extensively studied for its potential applications in various scientific research fields. It has been found to possess antibacterial, antifungal, and antitumor properties. MBP has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
4-(2-methoxybenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-12-5-3-2-4-11(12)13(17)15-8-6-14(10-16)7-9-15/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPXRXXITGAUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxybenzoyl)piperazine-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5810771.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5810772.png)
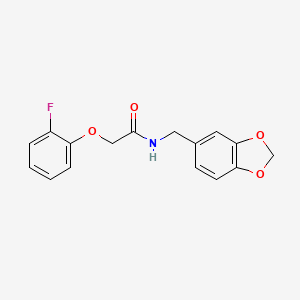
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5810785.png)
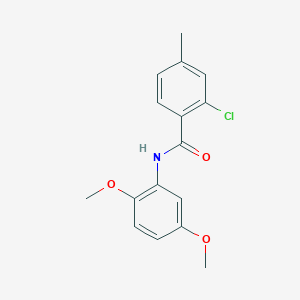
![3-(4-chlorophenyl)-1-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5810801.png)
![N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5810807.png)
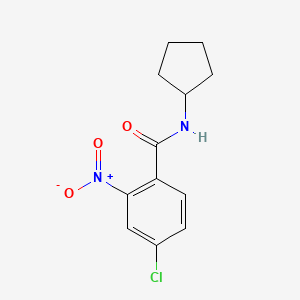
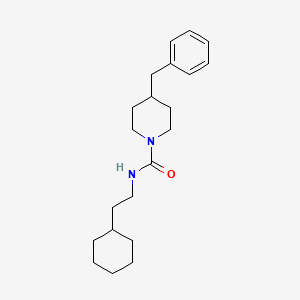
![N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5810843.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5810863.png)
![1-[(methoxy-NNO-azoxy)acetyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}hexahydropyrimidine](/img/structure/B5810868.png)
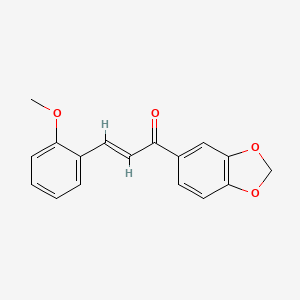
![4-[2-(3-bromo-4-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5810883.png)